- Compositions comprising pyridazinone derivative, glyphosate or salt thereof, and specific herbicide, Japan, , ,

Cas no 953075-90-6 (2,6-diethyl-4-methylphenylboronic acid)

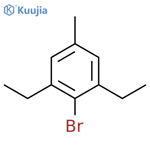

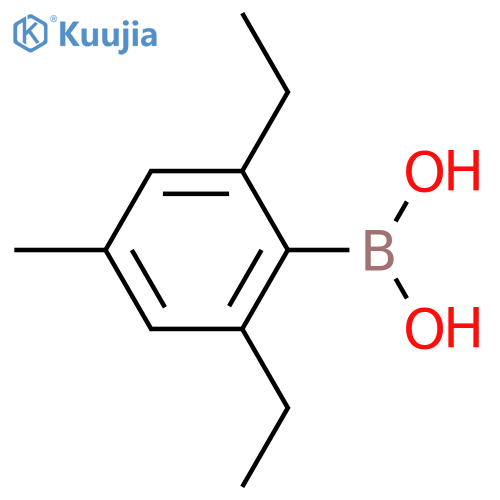

953075-90-6 structure

Produktname:2,6-diethyl-4-methylphenylboronic acid

CAS-Nr.:953075-90-6

MF:C11H17BO2

MW:192.062483549118

MDL:MFCD25563305

CID:1080306

PubChem ID:57437319

2,6-diethyl-4-methylphenylboronic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2,6-diethyl-4-methylphenylboronic acid

- 2,6-DIETHYL-4-METHYL-PHENYL BORONIC ACID

- BS-17961

- (2,6-diethyl-4-methylphenyl)boronicacid

- D80957

- RJIQZLJNCMHCCN-UHFFFAOYSA-N

- 953075-90-6

- MFCD25563305

- (2,6-diethyl-4-methylphenyl)boronic acid

- 2,6-diethyl-4-methylphenyl boronic acid

- AKOS037649303

- CS-0163245

- SCHEMBL450753

- EN300-2773853

- B-(2,6-Diethyl-4-methylphenyl)boronic acid (ACI)

- DB-313187

-

- MDL: MFCD25563305

- Inchi: 1S/C11H17BO2/c1-4-9-6-8(3)7-10(5-2)11(9)12(13)14/h6-7,13-14H,4-5H2,1-3H3

- InChI-Schlüssel: RJIQZLJNCMHCCN-UHFFFAOYSA-N

- Lächelt: OB(C1C(CC)=CC(C)=CC=1CC)O

Berechnete Eigenschaften

- Genaue Masse: 192.1321599g/mol

- Monoisotopenmasse: 192.1321599g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 3

- Komplexität: 159

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 40.5Ų

2,6-diethyl-4-methylphenylboronic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | BS-17961-5G |

(2,6-Diethyl-4-methylphenyl)boronic acid |

953075-90-6 | >97% | 5g |

£750.00 | 2025-02-08 | |

| Chemenu | CM430231-1g |

(2,6-DIETHYL-4-METHYLPHENYL)BORONIC ACID |

953075-90-6 | 95%+ | 1g |

$195 | 2022-08-31 | |

| Chemenu | CM430231-10g |

(2,6-DIETHYL-4-METHYLPHENYL)BORONIC ACID |

953075-90-6 | 95%+ | 10g |

$1025 | 2022-08-31 | |

| eNovation Chemicals LLC | Y1199923-5g |

(2,6-Diethyl-4-methylphenyl)boronic acid |

953075-90-6 | 95% | 5g |

$700 | 2024-07-23 | |

| abcr | AB547691-1 g |

(2,6-Diethyl-4-methylphenyl)boronic acid, 95%; . |

953075-90-6 | 95% | 1g |

€311.30 | 2023-04-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X45075-1g |

(2,6-Diethyl-4-methylphenyl)boronic acid |

953075-90-6 | 97% | 1g |

¥1533.0 | 2024-07-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X45075-100mg |

(2,6-Diethyl-4-methylphenyl)boronic acid |

953075-90-6 | 97% | 100mg |

¥344.0 | 2024-07-16 | |

| Key Organics Ltd | BS-17961-1G |

(2,6-Diethyl-4-methylphenyl)boronic acid |

953075-90-6 | >97% | 1g |

£252.00 | 2025-02-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BK025-100mg |

2,6-diethyl-4-methylphenylboronic acid |

953075-90-6 | 97% | 100mg |

349CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BK025-250mg |

2,6-diethyl-4-methylphenylboronic acid |

953075-90-6 | 97% | 250mg |

682CNY | 2021-05-07 |

2,6-diethyl-4-methylphenylboronic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 85 min, -70 °C; 30 min, -70 °C

1.2 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

1.2 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 10 min, -78 °C; 10 min, -78 °C

1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; 1 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; 1 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Cyclohexanedione derivatives as novel herbicides and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran , Hexane ; 85 min, -70 °C; 30 min, -70 °C

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

Referenz

- Compositions comprising pyridazinone derivative, specific herbicide, and specific safener, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 85 min, -70 °C; 30 min, -70 °C

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

Referenz

- Compositions comprising pyridazinone derivative, glyphosate or salt thereof, and specific herbicide, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 50 min, -65 °C; 0.5 h, -65 °C

1.2 Reagents: Trimethyl borate ; 45 min, -65 °C; 0.5 h, -65 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trimethyl borate ; 45 min, -65 °C; 0.5 h, -65 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Preparation of 2,6-diethyl-4-methylphenylacetate, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Pyridazinone compound and use thereof as herbicides, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 85 min, -70 °C; 30 min, -70 °C

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

Referenz

- Use of pyridazinone compound for control of harmful arthropod pests, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

Referenz

- Preparation of pyridazinones as herbicides., World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 10 min, -78 °C; 10 min, -78 °C

1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; 1 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; 1 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

- 2-Aryl-5-heterocyclylcyclohexane-1,3-dione compounds and their use as herbicides and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 85 min, -70 °C; 30 min, -70 °C

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

Referenz

- Herbicidal composition contains the pyridazinone compound, Japan, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Ethylmagnesium bromide , Magnesium Solvents: 2-Methyltetrahydrofuran ; 65 °C; 1 h, 65 °C; 65 °C → 25 °C; 25 °C → 5 °C

1.2 Reagents: Trimethyl borate Solvents: Toluene ; 0 - 5 °C; 8 - 10 °C; 10 °C → 25 °C; 90 min, 20 - 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, < 35 °C

1.2 Reagents: Trimethyl borate Solvents: Toluene ; 0 - 5 °C; 8 - 10 °C; 10 °C → 25 °C; 90 min, 20 - 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, < 35 °C

Referenz

- Development of a Practical Process for the Large-Scale Preparation of the Chiral Pyridyl-Backbone for the Crabtree/Pfaltz-Type Iridium Complex Used in the Industrial Production of the Novel Fungicide Inpyrfluxam, Organic Process Research & Development, 2022, 26(8), 2407-2414

2,6-diethyl-4-methylphenylboronic acid Raw materials

2,6-diethyl-4-methylphenylboronic acid Preparation Products

2,6-diethyl-4-methylphenylboronic acid Verwandte Literatur

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

953075-90-6 (2,6-diethyl-4-methylphenylboronic acid) Verwandte Produkte

- 89787-12-2(2-Isopropylbenzeneboronic acid)

- 154549-38-9(2,4,6-Triisopropylbenzeneboronic Acid)

- 40276-63-9((2-Benzylphenyl)boronic acid)

- 90002-36-1(o-Ethylphenylboronic Acid)

- 693286-55-4(2-methyl-6-(propan-2-yl)phenylboronic acid)

- 363166-79-4(2,6-Diisopropylphenylboronic acid)

- 923164-27-6(2-{5-(hydroxymethyl)-1-(methylcarbamoyl)methyl-1H-imidazol-2-ylsulfanyl}-N-(2-methylphenyl)acetamide)

- 18151-52-5(Silane, trichloro(1-methylpentyl)-)

- 2503204-84-8(sodium 5-({(tert-butoxy)carbonyl(methyl)amino}methyl)-1,3,4-thiadiazole-2-carboxylate)

- 1095077-76-1(2-{[4-(1,3-benzothiazol-2-yl)-3-(2,4-dihydroxy-5-propylphenyl)-1H-pyrazol-5-yl]methoxy}acetic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:953075-90-6)2,6-diethyl-4-methylphenylboronic acid

Reinheit:99%/99%

Menge:1g/5g

Preis ($):172.0/531.0